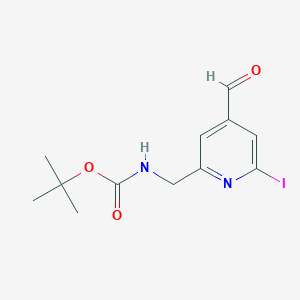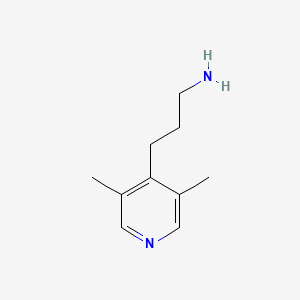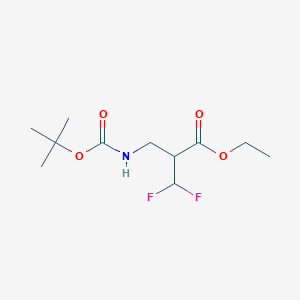
Tert-butyl (4-formyl-6-iodopyridin-2-YL)methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-formyl-6-iodopyridin-2-YL)methylcarbamate is an organic compound with the molecular formula C12H15IN2O3 and a molecular weight of 362.16 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, an iodine atom, and a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Tert-butyl (4-formyl-6-iodopyridin-2-YL)methylcarbamate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of tert-butyl nitrite (t-BuONO) to form an intermediate diazonium salt, which is then borylated .
Chemical Reactions Analysis
Tert-butyl (4-formyl-6-iodopyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Scientific Research Applications
Tert-butyl (4-formyl-6-iodopyridin-2-YL)methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its formyl and iodine groups provide sites for further functionalization.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Tert-butyl (4-formyl-6-iodopyridin-2-YL)methylcarbamate depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of new carbon–carbon bonds through oxidative addition, transmetalation, and reductive elimination steps . The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions.
Comparison with Similar Compounds
Tert-butyl (4-formyl-6-iodopyridin-2-YL)methylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 4-formyl-2-pyridinylcarbamate: This compound lacks the iodine atom and has different reactivity and applications.
Tert-butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate: This compound has a methoxy group instead of a formyl group, leading to different chemical properties and uses.
Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate:
These comparisons highlight the unique features of this compound, such as the presence of both formyl and iodine groups, which provide versatile sites for chemical modifications.
Properties
Molecular Formula |
C12H15IN2O3 |
|---|---|
Molecular Weight |
362.16 g/mol |
IUPAC Name |
tert-butyl N-[(4-formyl-6-iodopyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(17)14-6-9-4-8(7-16)5-10(13)15-9/h4-5,7H,6H2,1-3H3,(H,14,17) |
InChI Key |
GTLZQHYTFYKFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC(=C1)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine](/img/structure/B14851356.png)











